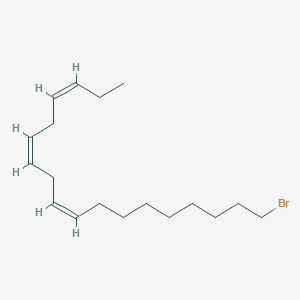
9-(2',3',5'-Tri-O-benzoyl-2'-C-methyl-b-D-ribofuranosyl)6-methylpurine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)6-methylpurine is a modified nucleoside with significant biological and chemical properties. This compound is known for its antiviral and anticancer activities, making it a valuable subject in scientific research. Its unique structure allows it to interact with various biological pathways, providing insights into its potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)6-methylpurine typically involves the following steps:
Protection of Ribose: The ribose sugar is protected by benzoylation to form 2’,3’,5’-Tri-O-benzoyl-D-ribofuranose.
Methylation: The 2’-position of the ribose is methylated to introduce the 2’-C-methyl group.
Glycosylation: The protected and methylated ribose is then coupled with 6-methylpurine under acidic conditions to form the nucleoside.
Deprotection: The final step involves the removal of benzoyl protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. Key considerations include the use of high-purity reagents, controlled reaction conditions, and efficient purification methods such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions
9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)6-methylpurine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, affecting its biological activity.
Substitution: Nucleophilic substitution reactions can modify the purine base or the ribose moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with distinct biological properties. For example, oxidation can yield oxo derivatives with altered antiviral activity, while substitution can introduce new functional groups enhancing its therapeutic potential.
Aplicaciones Científicas De Investigación
9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)6-methylpurine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA and RNA synthesis, as well as its interactions with enzymes.
Medicine: Investigated for its antiviral and anticancer properties, particularly in targeting viral replication and cancer cell proliferation.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of DNA and RNA synthesis. It targets viral reverse transcriptase and ribonucleotide reductase, enzymes crucial for viral replication and DNA synthesis, respectively. By inhibiting these enzymes, the compound prevents the proliferation of viruses and cancer cells. Additionally, it induces apoptosis in cancer cells, contributing to its anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
- 9-(2’,3’,5’-Tri-O-acetyl-2’-C-methyl-b-D-ribofuranosyl)purine
- 9-(2’,3’,5’-Tri-O-benzoyl-b-D-ribofuranosyl)purine
- 6-Methylpurine riboside
Uniqueness
Compared to similar compounds, 9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)6-methylpurine stands out due to its unique 2’-C-methyl modification, which enhances its stability and biological activity. This modification allows for more effective inhibition of viral replication and cancer cell proliferation, making it a promising candidate for therapeutic development .
Propiedades
Fórmula molecular |
C33H28N4O7 |
|---|---|
Peso molecular |
592.6 g/mol |
Nombre IUPAC |
[3,4-dibenzoyloxy-4-methyl-5-(6-methylpurin-9-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C33H28N4O7/c1-21-26-28(35-19-34-21)37(20-36-26)32-33(2,44-31(40)24-16-10-5-11-17-24)27(43-30(39)23-14-8-4-9-15-23)25(42-32)18-41-29(38)22-12-6-3-7-13-22/h3-17,19-20,25,27,32H,18H2,1-2H3 |
Clave InChI |
WVYMZTDRHINGHR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)(C)OC(=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 8-hydroxy-1-(hydroxymethyl)-5,6,12,12,19-pentamethyl-23-oxo-24-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-15-ene-9-carboxylate](/img/structure/B12101113.png)
![1-[4-Amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12101126.png)

![4-Amino-5-[[1-[[4-amino-1-[[8-[[1-[[4-carboxy-1-[(1-carboxy-2-phenylethyl)amino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-hydroxy-2,7-dimethyl-8-oxooctan-4-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12101133.png)

![3-Ethyl-5-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12101146.png)

![1H-Indole-1-carboxylic acid, 4-[[(methylsulfonyl)oxy]methyl]-, 1,1-dimethylethyl ester](/img/structure/B12101160.png)






